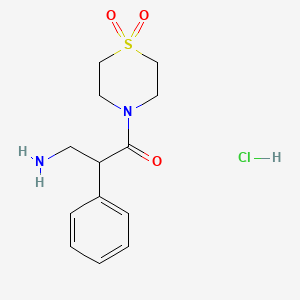![molecular formula C17H27N3O2 B7638985 N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide, also known as ENA-713, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ENA-713 belongs to the class of spirocyclic imidazoline compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. This compound has been shown to interact with the imidazoline I2 binding site and the sigma-1 receptor, both of which are involved in the regulation of neurotransmitter release and neuronal survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase insulin sensitivity, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a neuroprotective effect and can improve motor function in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has several advantages for use in lab experiments. It is a highly specific compound that can selectively target certain receptors and neurotransmitter systems. It is also stable and can be easily synthesized in large quantities. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide. One area of interest is the development of more potent analogs of this compound that can exhibit greater therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other disease conditions. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide can be synthesized using a multistep process that involves the reaction of 1,3-dibromo-5-(3-ethoxy-3-oxopropyl)benzene with 2-imidazol-1-ylpropan-1-ol in the presence of a base. The resulting product is then subjected to a spirocyclization reaction using a Lewis acid catalyst to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been in the field of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the formation of amyloid-beta plaques and tau protein tangles, which are the hallmark features of Alzheimer's disease. Similarly, this compound has been shown to protect dopaminergic neurons from degeneration, which is a key feature of Parkinson's disease.
Propriétés
IUPAC Name |
N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-3-22-15-11-14(17(15)7-5-4-6-8-17)19-16(21)13(2)20-10-9-18-12-20/h9-10,12-15H,3-8,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNTZUGZBUVLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCCC2)NC(=O)C(C)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)

![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)
![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)
![2-cyclobutyl-N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]pyrrolidine-1-carboxamide](/img/structure/B7638939.png)

![N-[2-(ethylaminomethyl)phenyl]-4-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7638949.png)
![N-[1-(3-chlorophenyl)ethyl]-3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B7638951.png)
![2-phenyl-N-[phenyl(pyridin-3-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7638969.png)
![1-[2-(Hydroxymethyl)cyclohexyl]-3-[1-(2-pyridin-2-ylethyl)pyrazol-3-yl]urea](/img/structure/B7638982.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)
